molecular formula C7H15NO2 B8469825 2-(Dimethoxymethyl)pyrrolidine

2-(Dimethoxymethyl)pyrrolidine

Cat. No. B8469825
M. Wt: 145.20 g/mol
InChI Key: LFBFDWFWLJVLEO-UHFFFAOYSA-N
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Patent
US06747144B1

Procedure details

A solution of acetal 15 (5.8 9, 0.02 mol) in EtOH (50 mL) was allowed to stir for 16 hours at room temperature over Raney nickel (0.2 g), in order to remove the trace amounts of sulphur impurities prior to hydrogenation. Excess nickel was removed by filtration through Celite.
Name
acetal
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:19][CH3:20])[C@@H:4]1[CH2:8][CH2:7][CH2:6][N:5]1C(OCC1C=CC=CC=1)=O>CCO.[Ni]>[CH3:1][O:2][CH:3]([O:19][CH3:20])[CH:4]1[CH2:8][CH2:7][CH2:6][NH:5]1

Inputs

Step One
Name
acetal
Quantity
0.02 mol
Type
reactant
Smiles
COC([C@H]1N(CCC1)C(=O)OCC1=CC=CC=C1)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the trace amounts of sulphur impurities
CUSTOM
Type
CUSTOM
Details
Excess nickel was removed by filtration through Celite

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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